Enkephalin-met, lys(6)-
Overview
Description
“Enkephalin-met, lys(6)-” is a hexapeptide analog of Met-enkephalin . Enkephalins are endogenous neuropeptides which bind to the delta and mu opioid receptors and regulate nociception . Two forms of enkephalin exist: Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met) .
Synthesis Analysis
Enkephalins are synthesized within the brain itself . The met-enkephalin sequence is contained within the pituitary peptide beta-endorphin . There is evidence to indicate that the latter is not the precursor of this opioid . The purification and analysis of peptides developed by Sidney Udenfriend have been used in the synthesis .Molecular Structure Analysis
The Enkephalin-met, lys(6)- molecule contains a total of 97 bond(s). There are 50 non-H bond(s), 18 multiple bond(s), 22 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 5 secondary amide(s) (aliphatic), 2 primary amine(s) (aliphatic), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), and 1 sulfide(s) .Physical And Chemical Properties Analysis
The Enkephalin-met, lys(6)- molecule contains a total of 96 atom(s). There are 47 Hydrogen atom(s), 33 Carbon atom(s), 7 Nitrogen atom(s), 8 Oxygen atom(s), and 1 Sulfur atom(s) . The molecular weight is 701.840 .Scientific Research Applications
Neurobiological Role and Mechanisms
Met-enkephalin, identified as a natural ligand for opiate receptors, is composed of pentapeptides demonstrating potent opiate agonist activity. This discovery suggests a crucial role for Met-enkephalin in the neurobiological mechanisms underlying pain perception and emotional behaviors (Hughes et al., 1975).
Immunomodulatory Effects
Research has highlighted the dual, dose-dependent immunomodulatory effects of Met-enkephalin, showing both immunosuppressive and immune-enhancing properties. Specifically, high doses of Met-enkephalin can suppress immune inflammatory reactions, including systemic anaphylactic shock and experimental allergic encephalomyelitis, suggesting its potential in managing autoimmune conditions (Janković Bd, 1991).
Endocrine System Interaction
Met-enkephalin has been found to interact directly with the endocrine system, notably by suppressing ACTH release from the pituitary without influencing adrenal synthesis of cortisol. This indicates a specific regulatory effect on the hypothalamic-pituitary-adrenal axis, underlying stress and immune responses (Del Pozo et al., 1980).
Neuroendocrine Relationships
The inhibitory action of enkephalins, including Met-enkephalin, on adrenal corticosteroid biosynthesis, as observed in isolated rat and bovine adrenal cell systems, points to a complex neuroendocrine relationship. These findings suggest that opioid peptides can directly interfere with corticosteroidogenesis at the adrenal level (Rácz et al., 1980).
Central Nervous System Effects
Met-enkephalin's role extends to the central nervous system, where it has been shown to inhibit dopamine-induced LHRH release from the mediobasal hypothalamus of male rats. This effect elucidates its involvement in the regulation of reproductive hormones and further underscores the complex interplay between opioid peptides and neurotransmitters (Rotsztejn et al., 1978).
Safety And Hazards
Future Directions
Research suggests that adaptive changes in enkephalin content in the mesocorticolimbic circuit, induced by acute and chronic psychostimulant administration, may represent a key initial step in the long-term behavioral and neuronal plasticity induced by these drugs . Dual enkephalinase inhibitors (DENKIs) are being studied for their potential role in chronic pain management .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N7O8S/c1-49-16-14-25(31(45)40-26(33(47)48)9-5-6-15-34)39-32(46)27(18-21-7-3-2-4-8-21)38-29(43)20-36-28(42)19-37-30(44)24(35)17-22-10-12-23(41)13-11-22/h2-4,7-8,10-13,24-27,41H,5-6,9,14-20,34-35H2,1H3,(H,36,42)(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,47,48)/t24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOVZGFKVVQYMH-FWEHEUNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N7O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997287 | |
Record name | N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enkephalin-met, lys(6)- | |
CAS RN |
75909-25-0 | |
Record name | Enkephalin-met, lys(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075909250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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